Hydrastine

Vue d'ensemble

Description

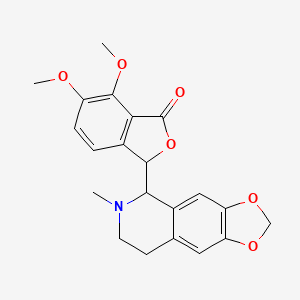

Hydrastine is a bitter crystalline alkaloid derived from isoquinoline . It is an active constituent of hydrastis and is present in Hydrastis canadensis and other plants of the family Ranunculaceae .

Synthesis Analysis

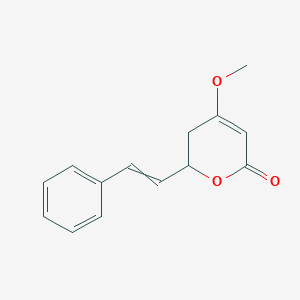

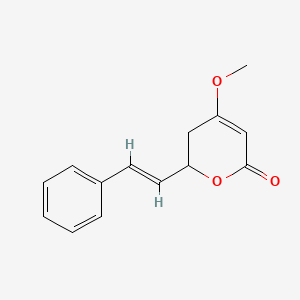

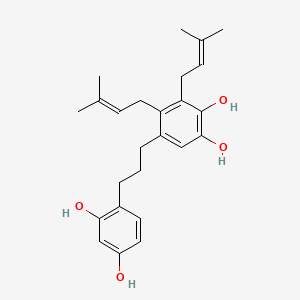

This compound is derived from two units of tyrosine or two units of shikimic acid according to biogenetic hypothesis . The tetrahydro-isoquinolin ring was formed by first a ring-closure reaction under dehydration conditions using POCl3 and then a catalyzed hydrogenation using PtO2 as the catalyst . Finally, this compound was synthesized by installing the N-methyl group via reductive amination reaction with formaldehyde .

Molecular Structure Analysis

This compound has a molecular formula of C21H21NO6 . It is an isoquinoline alkaloid and its structure is also available as a 2d Mol file .

Chemical Reactions Analysis

In designing a synthetic route toward this compound, a chiral epoxide was employed to control both the reactivity and stereoselectivity. A crucial cascade cyclization transformation, namely, an acid-catalyzed cascade cyclization was envisioned .

Physical and Chemical Properties Analysis

This compound has a molecular weight of 383.4 g/mol . It is a member of isoquinolines and has a role as a metabolite .

Applications De Recherche Scientifique

Compléments alimentaires

L'hydrastine est souvent utilisée dans les compléments alimentaires . Une étude collaborative multilaboratoire a été menée sur une méthode de chromatographie liquide haute performance (HPLC) utilisant la détection UV, précédemment validée selon les directives de validation en laboratoire unique de l'AOAC pour la détermination de l'this compound et de la berbérine dans les matières premières, les extraits et les compléments alimentaires de l'hydraste du Canada (Hydrastis canadensis L.) .

Propriétés antimicrobiennes

L'hydraste du Canada (Hydrastis canadensis L.), qui contient de l'this compound, est vantée pour ses propriétés antimicrobiennes . Elle est souvent utilisée aux États-Unis pour ses propriétés antimicrobiennes et son utilisation dans les troubles gastro-intestinaux .

Biosynthèse

L'this compound est spécifiquement dérivée de deux molécules de tyrosine . Ce processus de biosynthèse est un domaine de recherche clé pour comprendre les propriétés et les applications de l'this compound .

Utilisation dans les troubles gastro-intestinaux

Comme mentionné précédemment, l'hydraste du Canada, qui contient de l'this compound, est souvent utilisée dans le traitement des troubles gastro-intestinaux . Cela fait de l'this compound un composé clé dans la recherche et le traitement de ces troubles .

Chromatographie liquide haute performance (HPLC)

L'this compound est utilisée dans le domaine de la chromatographie liquide haute performance (HPLC) . Une méthode utilisant la détection UV a été validée pour la détermination de l'this compound et de la berbérine dans les matières premières, les extraits et les compléments alimentaires de l'hydraste du Canada .

Mécanisme D'action

Target of Action

Hydrastine is an isoquinoline alkaloid discovered in 1851 . It’s primarily found in Hydrastis canadensis and other plants of the family Ranunculaceae .

Biochemical Pathways

It’s known that this compound is derived from two molecules of tyrosine . This suggests that this compound may influence the tyrosine metabolic pathway.

Pharmacokinetics

This compound exhibits a rapid and extensive metabolism . After an oral dose of a goldenseal supplement containing this compound, the maximal serum concentration (Cmax) was found to be 225 ± 100 ng/ml, Tmax was 1.5 ± 0.3 hours, and the area under the curve was 6.4 ± 4.1 ng⋅h/ml⋅kg . The elimination half-life was 4.8 ± 1.4 hours . These pharmacokinetic properties suggest that this compound is quickly absorbed and metabolized in the body, impacting its bioavailability.

Result of Action

It’s known that some metabolites of this compound may have pharmacological activity

Action Environment

It’s known that the presence of this compound varies in different plants of the family ranunculaceae . This suggests that environmental factors such as soil composition, climate, and other growing conditions could potentially influence the concentration of this compound in these plants, thereby affecting its availability for therapeutic use.

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

Hydrastine plays a significant role in biochemical reactions, particularly in its interaction with enzymes and proteins. It has been shown to act as a potent competitive antagonist at mammalian GABA A receptors, which are crucial for inhibitory neurotransmission in the central nervous system . Additionally, this compound interacts with various biomolecules, including dopamine and tyrosine, which are precursors in its biosynthesis . These interactions are essential for its biological activity and therapeutic potential.

Cellular Effects

This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has demonstrated antitumor activity against human lung adenocarcinoma cells, indicating its potential to modulate cell proliferation and apoptosis . Furthermore, this compound’s interaction with GABA A receptors suggests its role in modulating neuronal activity and neurotransmission.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and its ability to inhibit or activate enzymes. This compound’s competitive antagonism at GABA A receptors is a key aspect of its mechanism of action . This interaction inhibits the binding of GABA, leading to altered neuronal activity. Additionally, this compound’s biosynthesis involves the incorporation of tyrosine and dopamine, highlighting its role in metabolic pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. This compound has shown stability under various conditions, but its degradation products, such as hydrastinine, also exhibit biological activity . Long-term studies have indicated that this compound can maintain its biological effects, including its antitumor activity, over extended periods.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of this compound can exert therapeutic effects, such as antitumor activity and modulation of neurotransmission . High doses of this compound may lead to toxic or adverse effects, including potential neurotoxicity and disruption of normal cellular functions. It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with enzymes and cofactors. The biosynthesis of this compound involves the incorporation of tyrosine and dopamine, which are converted into the isoquinoline alkaloid structure . These metabolic pathways are essential for the production and regulation of this compound’s biological activity. Additionally, this compound’s interaction with metabolic enzymes can influence metabolic flux and metabolite levels.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . This compound’s distribution within tissues is influenced by its chemical properties, such as solubility and affinity for specific biomolecules. These factors determine its localization and accumulation in target tissues, affecting its overall biological activity.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound is directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . These mechanisms ensure that this compound reaches its intended sites of action, such as GABA A receptors in neuronal cells. The localization of this compound within subcellular compartments can influence its interactions with biomolecules and its overall therapeutic potential.

Propriétés

IUPAC Name |

6,7-dimethoxy-3-(6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-3H-2-benzofuran-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO6/c1-22-7-6-11-8-15-16(27-10-26-15)9-13(11)18(22)19-12-4-5-14(24-2)20(25-3)17(12)21(23)28-19/h4-5,8-9,18-19H,6-7,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZUTXVTYJDCMDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC3=C(C=C2C1C4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40859216 | |

| Record name | 6,7-Dimethoxy-3-(5,6,7,8-tetrahydro-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-5-yl)-1(3H)-isobenzofuranone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40859216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73554-66-2, 118-08-1 | |

| Record name | 6,7-Dimethoxy-3-(5,6,7,8-tetrahydro-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-5-yl)-1(3H)-isobenzofuranone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40859216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydrastine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.849 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

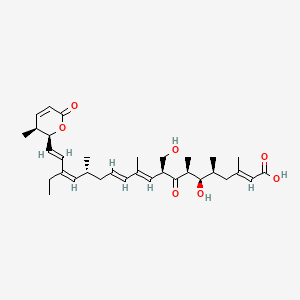

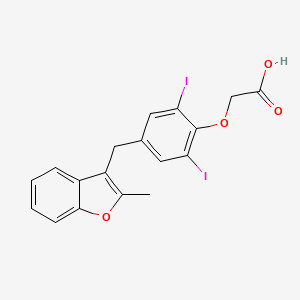

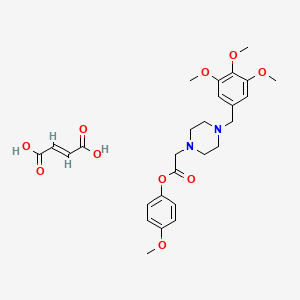

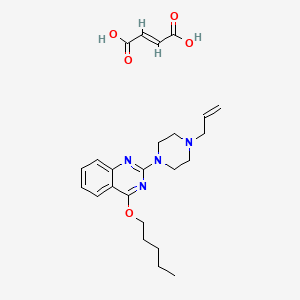

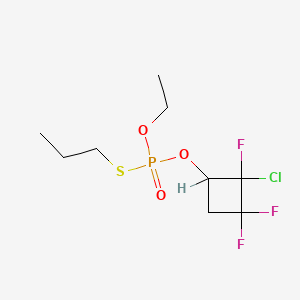

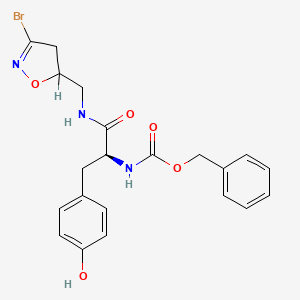

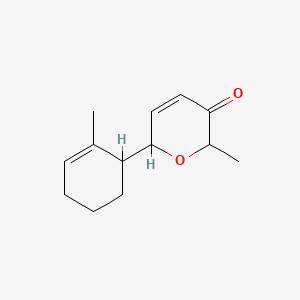

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-Hydroxy-3-[6-oxo-1-(3-phenylpropyl)-2,3-dihydropyridin-5-yl]propanamide](/img/structure/B1673365.png)

![(2R)-2-[[1-[[(3S)-1-(carboxymethyl)-2-oxo-4,5-dihydro-3H-1-benzazepin-3-yl]carbamoyl]cyclopentyl]methyl]-4-phenylbutanoic acid](/img/structure/B1673368.png)

![3-[(4-Pyridin-2-yl-1,3-thiazol-2-yl)amino]phenol](/img/structure/B1673373.png)

![2-[[2-[[4-ethoxy-3-(5-methyl-4-oxo-7-propyl-1H-imidazo[5,1-f][1,2,4]triazin-2-yl)phenyl]sulfonyl-methylamino]acetyl]-methylamino]-N,N-dimethylacetamide](/img/structure/B1673376.png)